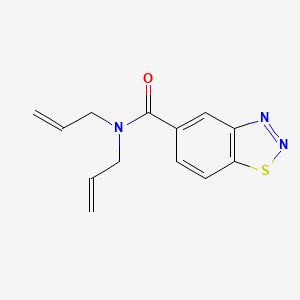

N,N-二烯丙基-1,2,3-苯并噻二唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

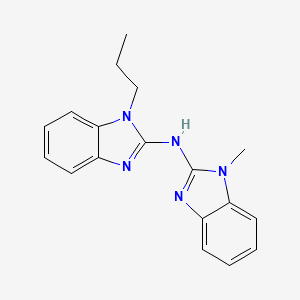

The synthesis of benzothiadiazole derivatives, including N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide, often involves palladium(II)-catalyzed reactions, which enable the functionalization of C-H bonds in various carboxamide systems. Techniques include arylation and oxygenation, achieving high stereocontrol and regioselectivity, highlighting the efficiency and versatility of these methods in constructing complex molecules (Reddy et al., 2016).

Molecular Structure Analysis

The structural analysis of benzothiadiazole derivatives reveals a significant inclination between the benzothiadiazole moiety and adjoining groups, contributing to their chemical behavior. X-ray crystallography provides insight into the precise geometry and stereochemistry of these compounds, aiding in understanding their reactivity and interactions (Matković-Čalogović et al., 2003).

Chemical Reactions and Properties

N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical transformations, including electrophilic substitution and coupling reactions. These reactions are facilitated by the compound’s ability to act as a directing group, enabling selective functionalization at desired positions. The compound's reactivity is influenced by its structural features, such as the presence of electron-withdrawing or donating groups, which affect its electronic properties and reactivity patterns (Qian et al., 2017).

科学研究应用

杂环化学和合成

杂环化学研究通常专注于合成和表征具有潜在治疗或材料应用的化合物。例如,杂环化合物(包括苯并噻唑衍生物)的研究在开发新药和先进材料中起着至关重要的作用。这些化合物的独特结构特性使其成为合成和功能化的有吸引力的目标,从而在药物开发和材料科学领域带来新的发现 (Nishiwaki & Fujiyama, 1972)。

催化过程和有机合成

涉及苯并噻唑衍生物的催化过程在有机合成中显示出巨大的潜力,为构建复杂分子提供了有效的途径。例如,TEMPO 催化的电化学 C-H 硫醇化代表了一种无金属和试剂的方法,用于合成苯并噻唑,突出了这些化合物在有机合成中的多功能性及其在药物和有机材料中的潜在应用 (Qian et al., 2017)。

抗菌和抗病毒活性

苯并噻唑衍生物已被探索其抗菌和抗病毒活性,在治疗感染和开发新的抗菌剂方面具有潜在应用。研究表明,某些苯并咪唑甲酰胺对各种病原体表现出体外抗菌活性,表明它们作为开发新型抗菌药物的先导物的潜力 (Göker et al., 1998)。

传感器技术和材料科学

在材料科学和传感器技术中,苯并噻唑衍生物已被用于开发先进材料和传感器。例如,含有苯并噻唑侧基的聚酰胺酸在无酶过氧化氢生物传感器中显示出潜力,证明了苯并噻唑衍生物在开发灵敏和选择性的生物传感平台中的应用 (Hua et al., 2011)。

属性

IUPAC Name |

N,N-bis(prop-2-enyl)-1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-3-7-16(8-4-2)13(17)10-5-6-12-11(9-10)14-15-18-12/h3-6,9H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYNHJFOZAYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC2=C(C=C1)SN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7040159 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)